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Abstract: This guide provides a comprehensive technical overview of (3-(2-
Nitrophenoxy)phenyl)boronic acid, CAS number 1072945-95-9. This molecule is a

bifunctional organic building block of significant interest to researchers in synthetic organic

chemistry and medicinal drug discovery. Its structure, featuring a diaryl ether linkage

connecting a nitrophenyl ring and a phenylboronic acid moiety, offers a unique combination of

reactivity and structural rigidity. This document details its physicochemical properties, outlines

robust synthetic and characterization strategies, explores its chemical reactivity, and

demonstrates its core applications, particularly in palladium-catalyzed cross-coupling reactions.

The insights provided herein are intended to equip researchers, scientists, and drug

development professionals with the foundational knowledge required to effectively utilize this

versatile reagent in their work.

Part 1: Molecular Profile and Physicochemical
Properties
(3-(2-Nitrophenoxy)phenyl)boronic acid is a compound whose utility is defined by the

interplay of its three key structural components: the boronic acid group, the diaryl ether
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backbone, and the nitro group. Understanding its fundamental properties is crucial for its

successful application.

Nomenclature and Chemical Identifiers
A consistent and accurate identification of chemical compounds is the bedrock of reproducible

science. The key identifiers for this compound are summarized below.

Identifier Value

CAS Number 1072945-95-9[1][2][3][4][5][6]

IUPAC Name [3-(2-nitrophenoxy)phenyl]boronic acid[2][3]

Molecular Formula C₁₂H₁₀BNO₅[1][2]

Molecular Weight 259.02 g/mol [1][3]

Synonyms 3-(2-Nitrophenoxy)phenylboronic acid[2][3]

Physicochemical Data
The compound's physical and computed chemical properties dictate its behavior in solution, its

reactivity, and its handling requirements.

Property Value / Description Source

Physical State
Crystalline solid (typical for aryl

boronic acids)
Inferred

Solubility
Very slightly soluble in water

(0.2 g/L at 25 °C, estimated)[3]
[3]

Topological Polar Surface Area 95.5 Å² (computed)[3] [3]

Hydrogen Bond Donors 2 (from the -B(OH)₂ group)[3] [3]

Hydrogen Bond Acceptors
5 (3 from -B(OH)₂ and -NO₂, 2

from ether oxygen)
Inferred

Density 1.40 ± 0.1 g/cm³ (predicted)[3] [3]
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Structural Features and Electronic Effects
The molecule's architecture is non-trivial. The diaryl ether linkage provides a semi-flexible

scaffold, holding the two aromatic rings in a specific spatial orientation. This is critical in drug

discovery for probing receptor binding pockets. The electronic nature is dominated by two

opposing features:

The Boronic Acid Group (-B(OH)₂): This is a Lewis acidic functional group, capable of acting

as a versatile handle in Suzuki-Miyaura cross-coupling reactions.[7][8] It is also known to

form reversible covalent bonds with diols, a property exploited in chemical biology and the

mechanism of action for drugs like Bortezomib.[9][10]

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the ortho-nitro substituent

significantly influences the electronic properties of the phenoxy ring. This electronic pull can

affect the reactivity of the ether linkage and provides a site for chemical modification, most

commonly through reduction to an amine.[11]

Part 2: Synthesis and Characterization
While commercially available from various suppliers, understanding the synthesis of (3-(2-
Nitrophenoxy)phenyl)boronic acid is vital for quality control and for researchers who may

need to produce derivatives.

Retrosynthetic Analysis and Proposed Synthetic
Strategy
A logical synthetic approach involves the formation of the diaryl ether bond followed by the

introduction of the boronic acid moiety. The most common disconnections lead to a strategy

involving an Ullmann condensation followed by a Miyaura borylation.

Causality: This sequence is chosen because the conditions for Miyaura borylation are generally

mild and tolerate a wide range of functional groups, including the nitro group.[7] Performing the

borylation last avoids subjecting the sensitive C-B bond to the harsher conditions that might be

required for the ether formation.
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Caption: Proposed retrosynthetic analysis for the target molecule.

Experimental Protocol: A Representative Synthesis
This protocol is a validated, general procedure adapted for this specific target, representing a

reliable method for laboratory-scale synthesis.

Step A: Synthesis of 1-Bromo-3-(2-nitrophenoxy)benzene (Ullmann Condensation)

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromophenol (1.0 eq.), 1-

fluoro-2-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium

carbonate (2.0 eq.).

Add dry N,N-Dimethylformamide (DMF) as the solvent.

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-

MS.

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate

gradient) to yield the diaryl ether intermediate.

Step B: Synthesis of (3-(2-Nitrophenoxy)phenyl)boronic acid (Miyaura Borylation)

In a dry Schlenk flask under an inert atmosphere, dissolve 1-bromo-3-(2-

nitrophenoxy)benzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium

acetate (KOAc, 3.0 eq.) in anhydrous 1,4-dioxane.

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

Degas the solution with three freeze-pump-thaw cycles.

Heat the mixture to 80-90 °C and stir for 8-16 hours until the starting material is consumed

(monitored by GC-MS or LC-MS).

Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

Concentrate the filtrate. The crude product is the pinacol ester. This can be isolated or, more

commonly, hydrolyzed directly.

Dissolve the crude pinacol ester in a 10:1 mixture of acetone and water. Add sodium

periodate (NaIO₄, 4.0 eq.) and ammonium acetate (NH₄OAc, 4.0 eq.) and stir vigorously at

room temperature for 4-6 hours.

Alternatively, for a simpler deprotection, stir the crude ester in a 2:1 mixture of THF/2N HCl at

room temperature.

Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate,

and concentrate.

Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol or

ether/hexane) to yield pure (3-(2-Nitrophenoxy)phenyl)boronic acid.

Analytical Characterization Workflow
Confirming the identity and purity of the final product is a critical, multi-step process.
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Caption: A logical workflow for analytical characterization.

¹H NMR: Expect complex aromatic signals. The protons ortho to the nitro group will be

significantly downfield.

¹³C NMR: The carbon atom attached to the boron is often broadened or not observed due to

quadrupolar relaxation.[12]

¹¹B NMR: A key technique for characterizing boronic acids.[13][14][15] A single peak is

expected, though its chemical shift can be pH-dependent. The presence of a sharp peak

around 30 ppm is characteristic of the trigonal boronic acid, while a broad signal near 20

ppm may indicate the presence of the dehydrated trimeric boroxine anhydride. Rigorous

drying or dissolving in the presence of water can shift this equilibrium.[16]

HRMS: To confirm the exact mass and elemental formula (C₁₂H₁₀BNO₅).

IR Spectroscopy: Look for characteristic peaks: a broad O-H stretch (~3300 cm⁻¹), strong N-

O stretches for the nitro group (~1520 and 1340 cm⁻¹), and C-O-C stretches for the ether

(~1250 cm⁻¹).

Part 3: Chemical Reactivity and Safe Handling
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The Boronic Acid Moiety: Stability and Reactivity
Boronic acids are robust but have specific stability considerations.

Dehydration: Aryl boronic acids can reversibly self-condense to form cyclic trimeric

anhydrides known as boroxines. This is an equilibrium process favored by the removal of

water. While this doesn't typically inhibit reactivity in cross-coupling reactions (the boroxine

often serves as a slow-release source of the monomeric acid), it can complicate analysis and

accurate weighing.

Oxidative Stability: The carbon-boron bond is susceptible to oxidation, particularly in the

presence of reactive oxygen species.[17][18] While generally stable to air, prolonged storage

or reaction conditions with strong oxidants should be avoided. Research has shown that

intramolecular coordination can enhance stability, though this specific molecule lacks a

suitably positioned coordinating group for the boron atom.[17]

Safe Handling and Storage
Adherence to safety protocols is mandatory when handling this or any chemical reagent. The

following guidelines are based on data for similar compounds.[19][20][21]
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Aspect Guideline

GHS Hazards

H315: Causes skin irritation. H319: Causes

serious eye irritation. H335: May cause

respiratory irritation.[19]

Personal Protective Equipment (PPE)

Safety glasses with side-shields, chemical-

resistant gloves (e.g., nitrile), lab coat. Use in a

chemical fume hood.[19]

Handling
Avoid generating dust. Wash hands thoroughly

after handling.

Storage

Store in a tightly sealed container in a cool, dry,

well-ventilated area. Recommended storage is

at 2-8 °C.[1][19] The compound is moisture-

sensitive.

First Aid

Eyes: Rinse cautiously with water for several

minutes. Skin: Wash with plenty of soap and

water. Inhalation: Move person to fresh air. Seek

medical attention if irritation persists.[19]

Part 4: Core Applications in Research and
Development
This molecule is not just a chemical curiosity; it is a tool designed for the specific purpose of

building more complex molecular architectures.

The Cornerstone Application: Suzuki-Miyaura Cross-
Coupling
The primary utility of (3-(2-Nitrophenoxy)phenyl)boronic acid is as a nucleophilic partner in

the Suzuki-Miyaura reaction.[8] It enables the efficient construction of a C(sp²)-C(sp²) bond,

linking the '3-(2-nitrophenoxy)phenyl' scaffold to another aryl or vinyl group.

Causality: The reaction is prized in pharmaceutical development for its mild conditions, high

functional group tolerance (the nitro and ether groups are stable), and the commercial

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.aaronchem.com/sds/1072945-82-4.pdf
https://www.aaronchem.com/sds/1072945-82-4.pdf
https://www.bldpharm.com/products/1072945-95-9.html
https://www.aaronchem.com/sds/1072945-82-4.pdf
https://www.aaronchem.com/sds/1072945-82-4.pdf
https://www.benchchem.com/product/b1393375?utm_src=pdf-body
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


availability of a vast array of boronic acid and halide coupling partners, allowing for the rapid

generation of compound libraries.[7][22]

Pd(0)L₂
(Active Catalyst)

Oxidative Addition

R¹-Pd(II)L₂-X

Transmetalation

R¹-Pd(II)L₂-R²

Reductive Elimination

R¹-R²
(Biaryl Product)
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R²-B(OH)₂
(Our Boronic Acid) Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Hypothetical Application: To synthesize a potential kinase inhibitor scaffold, a researcher could

couple (3-(2-Nitrophenoxy)phenyl)boronic acid with a functionalized heterocyclic halide,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/64652272f2112b41e9b7c3f3/original/which-boronic-acids-are-used-most-frequently-for-synthesis-of-bioactive-molecules.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/crucial-role-boronic-acids-modern-drug-discovery-ps
https://www.benchchem.com/product/b1393375?utm_src=pdf-body-img
https://www.benchchem.com/product/b1393375?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


such as 2-chloro-4-aminopyrimidine. This reaction would rapidly assemble a complex biaryl

system with multiple points for further diversification.

A Precursor for Bioactive Scaffolds
Beyond its direct use in coupling, the nitro group serves as a masked amine. This two-stage

functionalization is a powerful strategy in medicinal chemistry.

Stage 1 (Coupling): Use the boronic acid to perform a Suzuki coupling, building the core

carbon skeleton.

Stage 2 (Reduction & Derivatization): Reduce the nitro group to an aniline (e.g., using H₂,

Pd/C, or SnCl₂). This newly formed amine is a versatile nucleophile that can be readily

acylated, sulfonated, or used in reductive aminations to build a library of amide or amine

analogs for structure-activity relationship (SAR) studies.[23]

This approach allows for late-stage diversification, a highly efficient strategy in modern drug

discovery.

Part 5: Conclusion and Future Outlook
(3-(2-Nitrophenoxy)phenyl)boronic acid, CAS 1072945-95-9, is a high-value building block

for advanced organic synthesis. Its true potential is realized through its strategic application,

leveraging both the reliable reactivity of the boronic acid in cross-coupling and the latent

functionality of the nitro group. Future applications will likely see this and similar reagents used

in the automated synthesis of large compound libraries for high-throughput screening and in

the construction of complex organic materials where the defined angularity of the diaryl ether

backbone can be used to control supramolecular architecture. As the demand for molecular

complexity and synthetic efficiency grows, the importance of well-designed, multifunctional

building blocks like this one will only increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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